

Spectroscopic data of 2-Chloro-4'-fluorobenzophenone (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4'-fluorobenzophenone

Cat. No.: B167734

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-4'-fluorobenzophenone

This guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4'-fluorobenzophenone**, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.^[1] The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data

The ¹H NMR spectrum of **2-Chloro-4'-fluorobenzophenone** is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard. The aromatic region of the spectrum is expected to show complex multiplets due to the coupling of protons on the two benzene rings.

Table 1: ¹H NMR Spectroscopic Data for **2-Chloro-4'-fluorobenzophenone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-7.9	m	2H	Aromatic Protons
~7.3-7.6	m	4H	Aromatic Protons
~7.1-7.2	m	2H	Aromatic Protons

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

^{13}C NMR Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum is typically proton-decoupled to simplify it to single lines for each unique carbon atom.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Chloro-4'-fluorobenzophenone**[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
~194-196	C=O (Ketone)
~165 (d, $^1\text{J}_{\text{CF}} \approx 252$ Hz)	C-F
~138	Quaternary Carbon
~133	Quaternary Carbon
~132 (d, $^3\text{J}_{\text{CF}} \approx 9$ Hz)	Aromatic CH
~131	Aromatic CH
~130	Aromatic CH
~129	Quaternary Carbon
~128	Aromatic CH
~127	Aromatic CH
~115 (d, $^2\text{J}_{\text{CF}} \approx 22$ Hz)	Aromatic CH

Note: The assignments are tentative. The 'd' indicates a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[3\]](#)

Table 3: IR Spectroscopic Data for **2-Chloro-4'-fluorobenzophenone**[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Weak	Aromatic C-H Stretch
~1660	Strong	C=O (Ketone) Stretch
~1600, 1480, 1450	Medium	Aromatic C=C Bending
~1280	Strong	C-F Stretch
~850	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [\[5\]](#) This information is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **2-Chloro-4'-fluorobenzophenone**

m/z	Ion Identity	Relative Intensity
234	[M] ⁺	High
236	[M+2] ⁺	Moderate (approx. 1/3 of M ⁺)
199	[M-Cl] ⁺	Variable
123	[C ₇ H ₄ FO] ⁺	High
111	[C ₆ H ₄ Cl] ⁺	High

Note: The molecular ion peak $[M]^+$ is observed at m/z 234, corresponding to the molecular weight of the compound (234.66 g/mol).[6] The presence of a significant $[M+2]^+$ peak is characteristic of a compound containing one chlorine atom.

Experimental Protocols

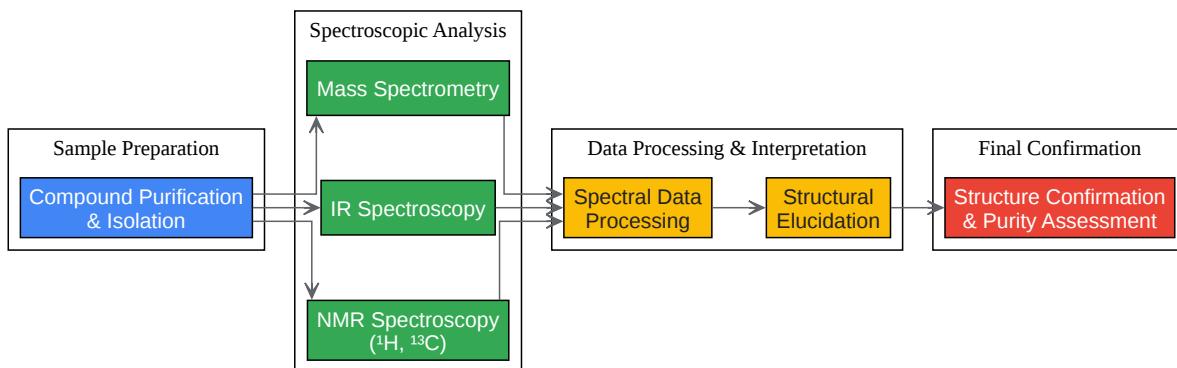
The following are generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Chloro-4'-fluorobenzophenone** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ 0.00 ppm).[7]
- Instrumentation and Data Acquisition: 1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For 1H NMR, a standard one-pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each carbon.[8]

Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Thin Solid Film): A small amount of solid **2-Chloro-4'-fluorobenzophenone** is dissolved in a volatile solvent like methylene chloride.[9] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]
- Instrumentation and Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. The salt plate with the sample film is placed in the sample holder. The spectrum is typically scanned over a range of $4000-400\text{ cm}^{-1}$.[10]


Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11] This solution is then further diluted.

- Instrumentation and Data Acquisition: The analysis is typically performed using a mass spectrometer with an electron ionization (EI) source.[12] The sample is introduced into the instrument, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio and detected.[12]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Chloro-4'-fluorobenzophenone**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. amherst.edu [amherst.edu]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 2-Chloro-4'-fluorobenzophenone | C13H8ClFO | CID 74547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. web.mit.edu [web.mit.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic data of 2-Chloro-4'-fluorobenzophenone (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167734#spectroscopic-data-of-2-chloro-4-fluorobenzophenone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com